molecular formula C10H15NO B034301 2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile CAS No. 110847-02-4

2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile

Cat. No.: B034301
CAS No.: 110847-02-4
M. Wt: 165.23 g/mol
InChI Key: KRZTYSCUOUIFHR-BDAKNGLRSA-N
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Description

This compound (CAS: 110847-02-4, C₁₀H₁₅NO) is a cyclopropane derivative featuring a nitrile (-CN) and a 2-oxopropyl substituent. Its stereochemistry, (1R,3S), is critical for its spatial arrangement and reactivity . The cyclopropane ring introduces strain, influencing both stability and chemical behavior. Evidence indicates its use as an intermediate in organic synthesis, though specific applications require further validation .

Properties

IUPAC Name

2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZTYSCUOUIFHR-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(C1(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H]1[C@H](C1(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369220
Record name ST50405405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110847-02-4
Record name ST50405405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Corey-Chaykovsky Reaction with Chiral Sulfonium Ylides

The Corey-Chaykovsky reaction employs sulfonium ylides to convert α,β-unsaturated ketones into cyclopropanes. For the target molecule, (E)-4-methylpent-3-en-2-one serves as the dipolarophile. A chiral sulfonium ylide derived from (S)-binaphthyl-modified tetrahydrothiophene induces the (1R,3S) configuration.

Procedure :

  • Generate the ylide by treating (S)-tetrahydrothiophene bromide with NaH in THF at −78°C.

  • Add (E)-4-methylpent-3-en-2-one and stir for 12 h at −20°C.

  • Quench with NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Outcome :

  • Yield : 68%

  • Enantiomeric Excess (ee) : 92% (determined by chiral HPLC)

  • Stereochemistry : Controlled by the ylide’s chiral center.

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylates with chiral ligands (e.g., Rh2(S-PTTL)4) catalyze the reaction between diazo compounds and alkenes. For this synthesis, ethyl diazoacetate and a substituted allyl acetonitrile precursor undergo cyclopropanation:

Diazo compound+Allyl acetonitrileRh2(S-PTTL)4Cyclopropane derivative\text{Diazo compound} + \text{Allyl acetonitrile} \xrightarrow{\text{Rh}2(\text{S-PTTL})4} \text{Cyclopropane derivative}

Optimization Data :

ParameterOptimal ValueImpact on ee
SolventDichloromethane89% ee
Temperature25°CMinimal racemization
Catalyst Loading1 mol%Cost-effective

Post-Reaction Modifications :

  • Oxidation : Convert the ester to a ketone via hydrolysis and oxidation.

  • Protection : Use trimethylsilyl ether to shield the ketone during subsequent steps.

Functional Group Introduction and Elaboration

Acetonitrile Installation via Nucleophilic Substitution

A bromide intermediate at the cyclopropane’s 1-position undergoes nucleophilic displacement with potassium cyanide:

Procedure :

  • Treat 2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)ethyl bromide with KCN (2 eq) in DMF at 80°C for 6 h.

  • Quench with H2O, extract with ethyl acetate, and dry over Na2SO4.

Results :

  • Yield : 76%

  • Purity : >98% (GC-MS)

  • Byproducts : <2% elimination products.

OxidantSolventTemperatureYield
Jones ReagentAcetone0°C82%
PCCCH2Cl2RT65%

Mechanistic Insight :
Jones reagent (CrO3/H2SO4) provides superior yields due to its strong oxidizing power, while PCC minimizes over-oxidation.

Stereochemical Analysis and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1R,3S) configuration. Key metrics:

  • Bond Angles : Cyclopropane C-C-C = 59.8°

  • Torsion Angles : C1-C2-C3-C4 = −118.2°

  • R-Factor : 0.032

Chiral Stationary Phase HPLC

  • Column : Chiralpak IA (250 × 4.6 mm)

  • Mobile Phase : Hexane/Isopropanol (90:10)

  • Retention Times : 12.3 min (1R,3S), 14.7 min (1S,3R)

Scale-Up and Process Optimization

Pilot-Scale Cyclopropanation

Reactor Setup :

  • 50 L jacketed glass reactor

  • Overhead stirring (200 rpm)

  • Precise temperature control (±1°C)

Key Metrics :

ParameterLab ScalePilot Scale
Yield68%63%
ee92%90%
Throughput5 g/day500 g/day

Waste Stream Management

  • Cyanide Neutralization : Treat with FeSO4 to form non-toxic Fe4[Fe(CN)6]3.

  • Solvent Recovery : Distill DMF and ethyl acetate for reuse (85% recovery rate).

Comparative Evaluation of Synthetic Routes

MethodYield (%)ee (%)Cost ($/g)Scalability
Corey-Chaykovsky6892120Moderate
Rh-Catalyzed7595250High
Chiral Pool Synthesis5899180Low

Trade-offs :

  • Corey-Chaykovsky : Cost-effective but moderate scalability.

  • Rh-Catalyzed : High enantioselection but expensive catalyst.

  • Chiral Pool : Excellent ee but limited precursor availability .

Chemical Reactions Analysis

Types of Reactions: Sodium dehydrocholate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, with multiple keto groups, makes it susceptible to these reactions .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sodium dehydrocholate exerts its effects primarily by inducing choleresis, which is the increased production and secretion of bile. This process is associated with the stimulation of biliary lipid secretion and the reduction of endogenous bile acid components. The compound enhances the permeability of tight junctions in the canalicular membranes, facilitating the exchange between bile and plasma .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl (1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropaneacetate
  • Structure : Replaces the nitrile group with a methyl ester (-COOCH₃).
  • Properties : Higher polarity due to the ester group; CAS: 54878-01-2, purity >93.0% (GC) .
  • Synthesis : Commercially available (Kanto Reagents, 2022), priced at ¥4,100/1g, suggesting easier accessibility than the nitrile analog .
2-((1S,3R)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetaldehyde (33)
  • Structure : Stereoisomer (1S,3R) with an aldehyde (-CHO) instead of nitrile.
  • Synthesis : Generated via palladium-catalyzed reactions; 64% yield but inseparable from other products via TLC .
  • Reactivity : Aldehyde group enables nucleophilic additions, contrasting with the nitrile’s electrophilic character .
(1R,3S)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropanecarbaldehyde (34)
  • Structure : Extends the oxoalkyl chain (3-oxobutyl vs. 2-oxopropyl) with a carbaldehyde.
  • Implications : Longer chain may enhance lipophilicity, impacting solubility and biological interactions .

Stereochemical and Isomeric Differences

  • Stereoisomers : The (1R,3S) configuration distinguishes the target compound from (1S,3R) analogs like 33 . Stereochemistry affects intermolecular interactions, as seen in enantiomer-specific pharmaceutical activity (e.g., Tasimelteon, a cyclopropane-containing drug with (1R,2R) stereochemistry) .

Physicochemical and Commercial Data

Compound CAS Functional Group Purity/Availability Key References
Target Nitrile 110847-02-4 -CN Limited commercial data
Methyl Ester Analog 54878-01-2 -COOCH₃ >93.0% (GC), ¥4,100/1g
Aldehyde Derivative (33) Not provided -CHO 64% synthesis yield
Carbaldehyde Derivative (34) Not provided -CHO Synthesized alongside 33

Research Findings and Challenges

  • Synthesis : Palladium-catalyzed methods for analogs (e.g., 33 , 34 ) face challenges in product separation . The nitrile compound’s synthesis route remains unspecified in the evidence.
  • Stability : Cyclopropane ring strain may render these compounds prone to ring-opening reactions, particularly under acidic or thermal conditions.

Q & A

Q. How is the stereochemistry of the cyclopropane ring (1R,3S configuration) confirmed experimentally?

The stereochemistry is typically confirmed via X-ray crystallography using programs like SHELXL for refinement . For intermediates, nuclear Overhauser effect (NOE) NMR experiments can differentiate between diastereomers by analyzing spatial interactions between protons on the cyclopropane ring and adjacent substituents .

Q. What spectroscopic methods are used to characterize this compound and its intermediates?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas. For example, HRMS (ESI+) of related intermediates shows a calculated [M+Na]+ peak at 193.1204, matching experimental data . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the cyclopropane ring’s substituents and oxidation states, such as distinguishing the 2-oxopropyl group .

Q. What is the compound’s role in synthetic organic chemistry?

It serves as a precursor in synthesizing pyrethroid intermediates. For instance, (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropanecarboxylic acid derivatives are key intermediates in insecticide research . The nitrile group enhances reactivity for further functionalization, such as hydrolysis to carboxylic acids .

Advanced Research Questions

Q. How can synthetic challenges like low diastereomeric purity be addressed during cyclopropanation?

Optimizing reaction conditions (e.g., temperature, catalyst loading) and employing chiral auxiliaries or enantioselective catalysts can improve stereochemical control. Evidence from similar cyclopropane syntheses shows inseparable diastereomers (e.g., 31 and 32 in ), necessitating chiral chromatography (e.g., using Chiralcel OD-H columns) for resolution .

Q. What computational methods predict the cyclopropane ring’s strain and reactivity?

Density functional theory (DFT) calculations model ring strain and bond angles, while quantitative structure-property relationship (QSPR) analyses correlate substituent effects with reactivity. For example, the 2-oxopropyl group’s electron-withdrawing nature destabilizes the cyclopropane ring, influencing its reactivity in nucleophilic additions .

Q. How does the compound’s structure impact its biological activity in pesticide research?

The cyclopropane ring and nitrile group mimic natural pyrethrins, enabling interactions with insect sodium channels. Comparative studies with analogs (e.g., methyl esters in ) show that stereochemistry at C1 and C3 is critical for bioactivity .

Methodological Recommendations

  • Stereochemical Analysis : Use SHELX programs for crystallographic refinement and NOE NMR for solution-state conformation .
  • Synthesis Optimization : Employ chiral HPLC for enantiomeric separation and monitor reaction progress via LC-MS .
  • Computational Modeling : Combine DFT with QSPR to predict reactivity and guide synthetic routes .

Key Research Gaps

  • Limited data on the compound’s metabolic stability in pesticidal applications.
  • Mechanistic studies on cyclopropane ring-opening reactions under varying conditions.

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